molecular formula C23H33N3O4S B2482029 4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 897735-41-0

4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

カタログ番号: B2482029
CAS番号: 897735-41-0
分子量: 447.59
InChIキー: KGSHPCXRWZOBFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a structurally complex heterocyclic compound featuring a pyridinone core substituted with multiple functional groups. Key structural elements include:

  • Hydroxyethyl piperazine moiety: This group is known to enhance solubility and modulate receptor interactions in pharmaceuticals due to its hydrophilic and hydrogen-bonding capabilities .
  • Methoxyethyl chain: This alkoxy group could improve pharmacokinetic properties by reducing oxidative metabolism compared to shorter alkyl chains .
  • 6-Methyl group on pyridinone: Methyl substituents often stabilize the heterocyclic core and fine-tune electronic effects .

特性

IUPAC Name

4-hydroxy-3-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methylsulfanylphenyl)methyl]-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O4S/c1-17-16-20(28)21(23(29)26(17)13-15-30-2)22(18-4-6-19(31-3)7-5-18)25-10-8-24(9-11-25)12-14-27/h4-7,16,22,27-28H,8-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSHPCXRWZOBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)SC)N3CCN(CC3)CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one (CAS No. 77279-24-4) is a complex organic molecule with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H28N4O3S\text{C}_{19}\text{H}_{28}\text{N}_4\text{O}_3\text{S}

This structure includes a piperazine ring, which is often associated with central nervous system activity, and a pyridine moiety that may contribute to its biological effects.

Antimicrobial Activity

Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives containing piperazine have shown moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedActivity Level
Compound AE. coliModerate
Compound BS. aureusSignificant
Compound CPseudomonas aeruginosaLow

Anticancer Activity

Preliminary studies have suggested that related compounds exhibit anticancer properties. For example, a study on nitrogenous heterocyclic compounds demonstrated potential anticancer effects against various cancer cell lines . Molecular docking studies indicate that these compounds may inhibit key enzymes involved in cancer cell proliferation.

The biological activity of 4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as cholinesterases, which play a role in neurotransmission and are targets for various neurodegenerative diseases.
  • Receptor Modulation : The piperazine moiety suggests potential interactions with neurotransmitter receptors, possibly affecting mood and cognition.
  • Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which could contribute to their protective effects against cellular damage.

Case Studies

A notable study investigated the effects of a structurally similar compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

類似化合物との比較

Piperazine Substitutions

  • Hydroxyethyl vs. Phenylmethyl/Phenylethyl () : The target compound’s hydroxyethyl group likely improves aqueous solubility compared to lipophilic phenylmethyl analogs, which may exhibit higher membrane permeability but poorer bioavailability .

Heterocyclic Core Differences

  • Pyridinone vs. Pyridazinones in showed anticancer activity (IC₅₀: 1–10 μM), while pyridazin-3(4H)-ones in demonstrated anti-inflammatory effects (IC₅₀: 11.6 μM) .

Substituent Effects on Pharmacokinetics

  • Methoxyethyl vs. Ethoxy () : The methoxyethyl chain in the target compound may offer better metabolic stability than ethoxy groups, which are prone to cytochrome P450-mediated oxidation .
  • Methylthio Phenyl vs. Halogenated Aryl () : Unlike halogenated aryl groups (e.g., 3-chloro-5-trifluoromethylpyridinyl in ), the methylthio group provides moderate lipophilicity without the risk of halogen-related toxicity .

Q & A

Basic: What are the common synthetic routes for synthesizing this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, Mannich-type reactions, and coupling strategies. Key steps may include:

  • Step 1: Formation of the pyridinone core via cyclization of substituted acrylates or ketoesters under acidic or basic conditions .
  • Step 2: Introduction of the piperazine moiety via alkylation or amination reactions, often using 4-(2-hydroxyethyl)piperazine as a starting material .
  • Step 3: Functionalization of the 4-(methylthio)phenyl group through Suzuki-Miyaura coupling or Friedel-Crafts alkylation .
    Purity Optimization: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) for isolation. Confirm purity via HPLC (>95%) and NMR spectroscopy .

Basic: Which spectroscopic techniques are critical for structural elucidation?

  • 1H/13C NMR: Assign peaks for the pyridinone ring (δ 6.0–7.5 ppm for aromatic protons), piperazine (δ 2.5–3.5 ppm), and methylthio group (δ 2.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+ ion at m/z calculated for C₂₄H₃₄N₃O₃S: 460.2312) .
  • IR Spectroscopy: Identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .

Advanced: How can Design of Experiments (DOE) improve synthesis yield?

DOE can optimize reaction parameters such as:

  • Temperature: Vary between 60–100°C for coupling reactions to balance kinetics and side reactions .
  • Solvent Polarity: Test DMF vs. THF for piperazine alkylation to enhance nucleophilicity .
  • Catalyst Loading: Screen Pd(PPh₃)₄ (0.5–5 mol%) in cross-coupling steps .
    Statistical tools (e.g., ANOVA) identify critical factors. For example, a central composite design may reveal optimal conditions at 80°C, 2 mol% catalyst, and DMF solvent, achieving >70% yield .

Advanced: What computational strategies predict biological targets and mechanisms?

  • Molecular Docking: Use AutoDock Vina to model interactions with neurotransmitter receptors (e.g., serotonin 5-HT₆ or dopamine D₂) due to the piperazine moiety .
  • QSAR Modeling: Correlate substituent effects (e.g., methylthio vs. methoxy groups) with logP and IC₅₀ values using CoMFA or CoMSIA .
  • MD Simulations: Assess binding stability (RMSD < 2 Å over 100 ns) to prioritize targets for in vitro validation .

Basic: Which functional groups dominate reactivity and stability?

  • Piperazine Ring: Prone to oxidation; stabilize with nitrogen purging or antioxidants (e.g., BHT) during synthesis .
  • Hydroxyethyl Group: Participate in hydrogen bonding with biological targets; modify with protecting groups (e.g., acetyl) during synthesis .
  • Methylthio Phenyl: Susceptible to metabolic sulfoxidation; assess stability in liver microsomes .

Advanced: How to resolve contradictions in reported biological activities?

Contradictions may arise from assay conditions (e.g., cell lines, incubation time). Mitigate by:

  • Standardized Assays: Replicate enzyme inhibition (e.g., kinase assays) using identical ATP concentrations (1 mM) and incubation times (30 min) .
  • Structural Analog Comparison: Compare IC₅₀ values of analogs (e.g., 4-fluorophenyl vs. methylthio derivatives) to isolate substituent effects .
  • Meta-Analysis: Pool data from multiple studies (e.g., using RevMan) to identify trends obscured by experimental variability .

Basic: How to determine solubility and partition coefficient (logP)?

  • Experimental logP: Use the shake-flask method (octanol/water phase separation) with HPLC quantification .
  • Solubility: Perform equilibrium solubility studies in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 25°C .
  • Computational Tools: Predict logP via ChemAxon or ACD/Labs, but validate experimentally due to the compound’s polar groups .

Advanced: Design strategies for analogs with improved pharmacokinetics?

  • Bioisosteric Replacement: Replace methylthio with trifluoromethyl to enhance metabolic stability .
  • Prodrug Derivatization: Introduce ester groups at the hydroxyethyl moiety to improve oral bioavailability .
  • PEGylation: Attach polyethylene glycol chains to the piperazine nitrogen to prolong half-life .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。